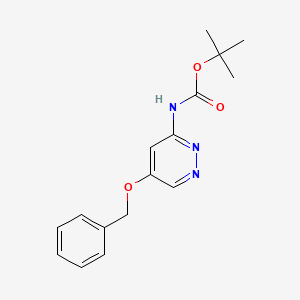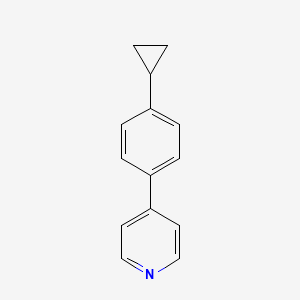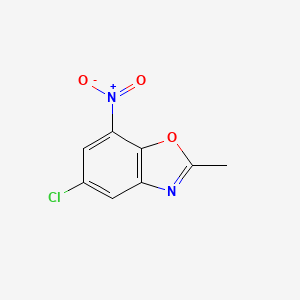![molecular formula C18H23FN2O5S B13718513 (S)-2-[[4-[(3-Fluorobenzyl)oxy]benzyl]amino]](/img/structure/B13718513.png)
(S)-2-[[4-[(3-Fluorobenzyl)oxy]benzyl]amino]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Safinamide mesylate is a medication primarily used for the treatment of Parkinson’s disease. It is marketed under the brand name Xadago. Safinamide mesylate is known for its multiple modes of action, including the inhibition of monoamine oxidase B, which plays a crucial role in the management of Parkinson’s disease .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of safinamide mesylate involves several steps. One common method includes the reaction of (S)-2-(4-(3-fluorobenzyl)oxy)benzylamino)propanamide with methanesulfonic acid to form the mesylate salt . The reaction conditions typically involve the use of solvents such as acetonitrile and potassium dihydrogen orthophosphate buffer with a pH of 5 .
Industrial Production Methods: Industrial production of safinamide mesylate often involves high-purity preparation methods. These methods may include the use of alkaline reagents such as sodium carbonate, triethylamine, and sodium hydroxide, as well as hydroborating reagents like sodium borohydride . The process ensures the production of safinamide mesylate with high purity and stability.
Analyse Des Réactions Chimiques
Types of Reactions: Safinamide mesylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its synthesis and modification.
Common Reagents and Conditions: Common reagents used in the reactions involving safinamide mesylate include acetonitrile, potassium dihydrogen orthophosphate, and methanesulfonic acid . The conditions often involve controlled pH levels and specific temperatures to ensure the desired reactions occur efficiently.
Major Products Formed: The major product formed from these reactions is safinamide mesylate itself, which is used in the treatment of Parkinson’s disease. Other products may include intermediates and by-products that are typically removed during the purification process.
Applications De Recherche Scientifique
Safinamide mesylate has a wide range of scientific research applications. In chemistry, it is studied for its unique chemical properties and reactions. In biology and medicine, it is extensively researched for its therapeutic effects on Parkinson’s disease. The compound’s ability to inhibit monoamine oxidase B and modulate sodium and calcium channels makes it a valuable subject of study in neuropharmacology .
Mécanisme D'action
The mechanism of action of safinamide mesylate involves multiple pathways. It combines potent, selective, and reversible inhibition of monoamine oxidase B with the blockade of voltage-dependent sodium and calcium channels. Additionally, it inhibits the release of glutamate, which contributes to its neuroprotective and neurorescuing effects . These actions help manage the symptoms of Parkinson’s disease and improve patients’ quality of life.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to safinamide mesylate include other monoamine oxidase B inhibitors such as selegiline and rasagiline. These compounds also inhibit monoamine oxidase B but may differ in their additional mechanisms of action and therapeutic effects.
Uniqueness: What sets safinamide mesylate apart from other similar compounds is its multiple modes of action. Unlike selegiline and rasagiline, safinamide mesylate not only inhibits monoamine oxidase B but also blocks voltage-dependent sodium and calcium channels and inhibits glutamate release . This combination of actions makes it a unique and effective treatment option for Parkinson’s disease.
Propriétés
Formule moléculaire |
C18H23FN2O5S |
|---|---|
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
(2R)-2-[[4-[(3-fluorophenyl)methoxy]phenyl]methylamino]propanamide;methanesulfonic acid |
InChI |
InChI=1S/C17H19FN2O2.CH4O3S/c1-12(17(19)21)20-10-13-5-7-16(8-6-13)22-11-14-3-2-4-15(18)9-14;1-5(2,3)4/h2-9,12,20H,10-11H2,1H3,(H2,19,21);1H3,(H,2,3,4)/t12-;/m1./s1 |
Clé InChI |
YKOCHIUQOBQIAC-UTONKHPSSA-N |
SMILES isomérique |
C[C@H](C(=O)N)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F.CS(=O)(=O)O |
SMILES canonique |
CC(C(=O)N)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F.CS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




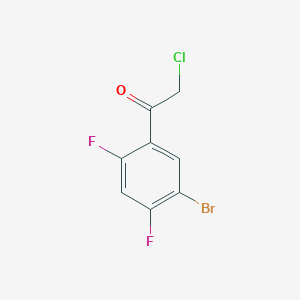
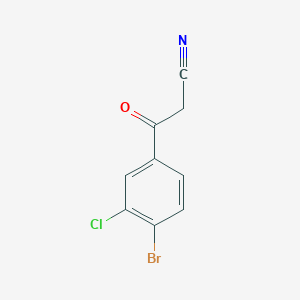
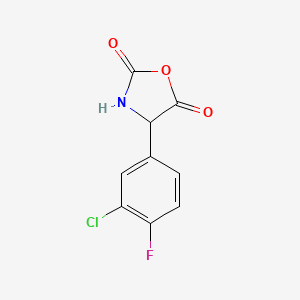
![4-(Benzyl(tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13718481.png)
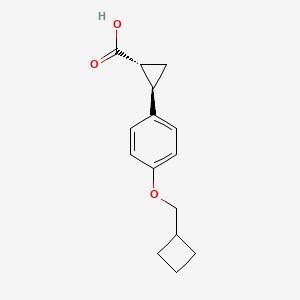
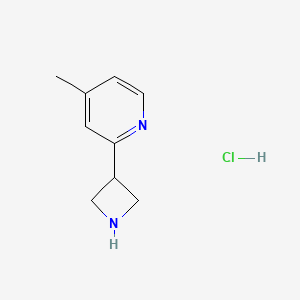
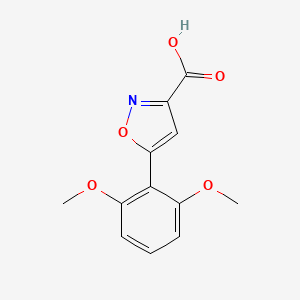
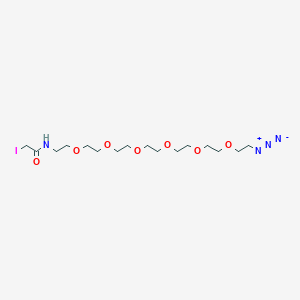
![ethyl (2Z)-[3-(2-bromoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B13718515.png)
